
3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound, such as 3’-Bromo-6’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: Compared to its analogs, 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing its utility in various synthetic applications .
Propriétés
Formule moléculaire |
C9H4Br2ClF3O |
|---|---|
Poids moléculaire |
380.38 g/mol |
Nom IUPAC |
2-bromo-1-[3-bromo-6-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-5(12)2-1-4(11)8(7)9(13,14)15/h1-2H,3H2 |
Clé InChI |
QGMMLAMWTTZFDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C(=O)CBr)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)

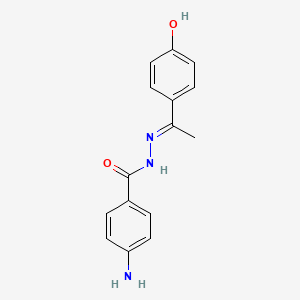
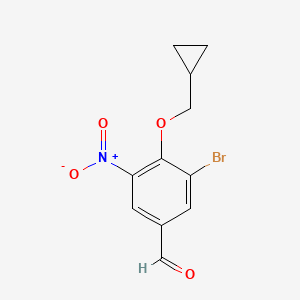


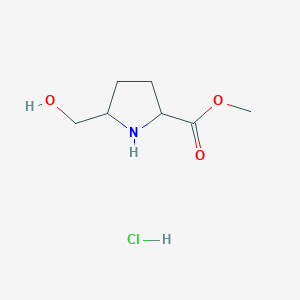
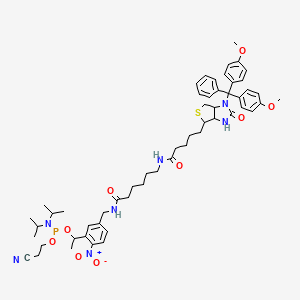
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
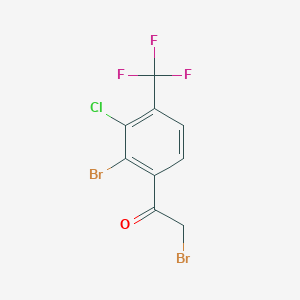

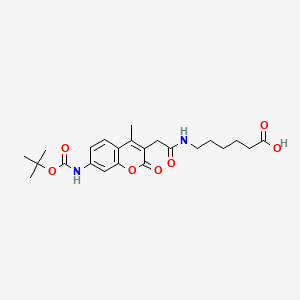

![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
